Prasugrel sulfate
Description
Properties
CAS No. |
1191933-01-3 |
|---|---|
Molecular Formula |
C20H22FNO7S2 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;sulfuric acid |
InChI |
InChI=1S/C20H20FNO3S.H2O4S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;1-5(2,3)4/h2-5,10,13,19H,6-9,11H2,1H3;(H2,1,2,3,4) |
InChI Key |
ZNVPRXPFKKDRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Pathway
The preparation involves two key stages:
a) Prasugrel base synthesis
- Step 1 : Condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Compound III) with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Compound II) in acetonitrile using inorganic bases (e.g., K₂CO₃) at 20–25°C for 4–6 hrs.
- Step 2 : Acetylation of the intermediate (Compound IV) using acetic anhydride in toluene/DMF with organic bases (triethylamine, pyridine) at 0–5°C.
b) Salt formation
Prasugrel free base reacts with H₂SO₄ in solvents like:
| Solvent System | Reaction Conditions | Yield/Purity | Source |
|---|---|---|---|
| Acetone/water | 0–5°C, 12–16 hr stirring | ~85% yield, >99.5% purity | |
| Ethyl acetate | Room temp, acid added dropwise | 89–92% yield |
Critical Process Parameters
- Catalyst : 4-Dimethylaminopyridine (DMAP) improves reaction rate by 40% compared to base-only systems.
- Solvent choice : Low-boiling solvents (acetone, ethyl acetate) reduce thermal degradation risks vs. toluene.
- Anti-solvents : Hexane/methanol mixtures (3:1 v/v) achieve 99.7% purity by suppressing oxo-ethyl byproducts.
- Drying : Vacuum drying at 40–45°C for 24 hrs prevents hydrate formation.
Impurity Control
Key impurities during sulfate preparation and mitigation strategies:
Industrial-Scale Adaptations
- Achieves 99.8% purity by coupling mixed-suspension reactors with inline PAT monitoring.
- Throughput: 50–70 kg/batch vs. 20–30 kg in batch processes.
Analytical Validation
| Parameter | Acceptance Criteria | Method (USP) |
|---|---|---|
| Assay | 98.5–101.5% | HPLC <621> |
| Sulfate content | 11.9–12.7% | Titrimetry |
| Water | ≤0.5% | Karl Fischer |
- 24-month accelerated stability (40°C/75% RH): <0.2% total impurities.
Chemical Reactions Analysis
Structural Characteristics and Reactivity
Prasugrel’s core structure includes a thienopyridine ring, cyclopropyl, and fluorophenyl groups, which influence its reactivity and metabolic pathways. Conformational analysis via density functional theory (DFT) reveals key dihedral angles in its active metabolite (R-138727):
| Dihedral Angle (Degrees) | Active Metabolite (R-138727) |
|---|---|
| α (C1–C2–C3–N4) | -129.58 |
| β (C2–C3–N4–C5) | 59.65 |
| γ (C1–C2–C3–C6) | 107.48 |
| δ (C2–C3–C6–O7) | 99.23 |
The thienopyridine ring undergoes rapid hydrolysis in the intestine via carboxylesterase 2 (hCE2) to form a thiolactone intermediate, which is further oxidized to the active metabolite .
Metabolic Activation Pathways
Prasugrel’s activation involves two enzymatic steps:
-
Hydrolysis : Intestinal hCE2 converts prasugrel to an intermediate thiolactone (5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one) .
-
Oxidation : Hepatic CYP3A4/2B6 oxidizes the thiolactone to the active metabolite R-138727, which irreversibly binds to platelet P2Y12 receptors .
Key Differences from Clopidogrel :
-
Prasugrel’s activation is 10x faster due to efficient hydrolysis and less CYP polymorphism dependence .
-
Active metabolite exposure is 12x higher than clopidogrel’s, enhancing antiplatelet potency .
Degradation Reactions and Stability
Forced degradation studies under stress conditions reveal prasugrel’s susceptibility to hydrolysis, oxidation, and photolysis :
Degradation pathways include radical-initiated autoxidation and single-electron transfer mechanisms, forming 14 novel degradation products .
Scientific Research Applications
Prasugrel sulfate has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and synthesis methods . In biology and medicine, it is used to prevent thrombotic cardiovascular events in patients with acute coronary syndrome . It is also used in the development of new antiplatelet therapies and in the study of platelet aggregation and inhibition . Additionally, this compound is used in the pharmaceutical industry for the formulation of antiplatelet medications .
Mechanism of Action
Prasugrel sulfate is a prodrug that inhibits adenosine diphosphate receptors by irreversibly acting on the P2Y12 receptor on platelets . The active metabolite of this compound prevents the binding of adenosine diphosphate to its platelet receptor, impairing the adenosine diphosphate-mediated activation of the glycoprotein GPIIb/IIIa complex . This inhibition of platelet aggregation reduces the risk of thrombotic cardiovascular events .
Comparison with Similar Compounds
Comparison with Clopidogrel
Pharmacokinetic and Pharmacodynamic Differences
- Metabolism : Prasugrel’s active metabolite is generated via carboxylesterase 2 hydrolysis in the intestine, followed by CYP3A4-mediated oxidation, whereas clopidogrel relies entirely on hepatic CYP2C19 for activation. This results in more consistent and efficient metabolite generation for prasugrel, reducing interpatient variability .
- Potency : Prasugrel is ~10-fold more potent than clopidogrel, with an ED50 of 0.50 mg/kg vs. 3.96 mg/kg for clopidogrel in preclinical models. This translates to faster and stronger platelet inhibition (Table 1) .
Table 1. Antiplatelet and Bleeding Profiles of Prasugrel vs. Clopidogrel
| Parameter | Prasugrel | Clopidogrel |
|---|---|---|
| ED50 (mg/kg) | 0.50 | 3.96 |
| BT2 (mg/kg)* | 0.51 | 3.82 |
| MACE Reduction† | 23% (PRASFIT-ACS) | Reference |
| Major Bleeding‡ | 1.9% | 2.2% |
*BT2: Dose doubling bleeding time; †MACE: Major adverse cardiovascular events; ‡From PRASFIT-ACS .
Clinical Outcomes
- Efficacy: In the PRASFIT-ACS trial, prasugrel (20/3.75 mg) reduced 24-week MACE incidence by 23% compared to clopidogrel (11.8% vs. 9.4%, HR 0.77) in Japanese patients . However, the TRILOGY ACS trial showed neutral efficacy in non-revascularized ACS patients over 15 months, likely due to differences in patient selection and dosing .
- Safety : Major bleeding rates were comparable (1.9% vs. 2.2%), but prasugrel carries a higher risk in vulnerable subgroups (e.g., elderly, low body weight) .
Comparison with Ticagrelor
Pharmacodynamic and Clinical Efficacy
- Mechanism: Ticagrelor, a cyclopentyltriazolopyrimidine, reversibly inhibits P2Y12 without requiring metabolic activation.
- Ischemic Outcomes: In ISAR-REACT 5, prasugrel reduced the composite of death, MI, or stroke vs. ticagrelor (6.9% vs. 9.3%, HR 0.73), driven by lower MI rates (1.7% vs. 3.0%) . Network meta-analyses confirm prasugrel’s superior ischemic protection (RR 1.38 for MI reduction) but note comparable cardiovascular mortality .
Table 2. Key Outcomes: Prasugrel vs. Ticagrelor
| Outcome | Prasugrel | Ticagrelor |
|---|---|---|
| MI Incidence | 1.7% | 3.0% |
| TIMI Major Bleeding | 1.8% | 1.4% |
| Dyspnea | Rare | 13.8% |
Pharmacokinetic and Metabolic Considerations
- Ethnic Variability : Chinese patients exhibit 30–40% higher prasugrel active metabolite exposure (AUC) than Caucasians, necessitating dose adjustments in some populations .
- Drug Interactions : Prasugrel’s metabolism is less affected by CYP2C19 polymorphisms compared to clopidogrel, making it preferable in poor metabolizers .
Economic and Cost-Effectiveness Analysis
- Prasugrel vs. Ticagrelor : NICE models found prasugrel dominant in scenarios incorporating ISAR-REACT 5 data, reducing costs per quality-adjusted life year (QALY) .
- Prasugrel vs. Clopidogrel : Clopidogrel remains cheaper, with lower 30-day hospitalization costs ($4,320 vs. $5,100), but prasugrel’s efficacy may offset long-term costs in high-risk cohorts .
Q & A
Q. How does BMI influence the efficacy and safety of prasugrel versus ticagrelor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
